molecular formula C17H13FN4O3S B2395813 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 1172781-54-2

1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2395813
CAS No.: 1172781-54-2
M. Wt: 372.37
InChI Key: PTJKYVMYXCIIIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) kinase activity. This compound has been identified as a key chemical tool in oncological research, particularly for the study of cancers driven by aberrant FGFR signaling, such as certain types of breast, lung, and gastric cancers. Its primary research value lies in its ability to selectively block the FGFR signaling axis, which is crucial for processes like cell proliferation, survival, and angiogenesis. By potently inhibiting FGFR1 autophosphorylation and downstream signaling through pathways like MAPK and PI3K/Akt, this compound enables researchers to investigate the functional consequences of FGFR inhibition in vitro and in vivo models. Studies have demonstrated its efficacy in inducing apoptosis and suppressing the growth of tumor cells that are dependent on FGFR signaling, providing critical insights for targeted cancer therapy development [https://pubmed.ncbi.nlm.nih.gov/37989010/]. This makes it an indispensable probe for validating FGFR as a therapeutic target and for exploring mechanisms of resistance to FGFR inhibition.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O3S/c18-11-3-5-12(6-4-11)22-9-10(8-14(22)23)15(24)19-17-21-20-16(25-17)13-2-1-7-26-13/h1-7,10H,8-9H2,(H,19,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJKYVMYXCIIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(O3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide, with CAS Number 1172781-54-2, is a compound of significant interest due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H13FN4O3SC_{17}H_{13}FN_{4}O_{3}S with a molecular weight of 372.4 g/mol. The structure features a pyrrolidine core modified with a fluorophenyl group and a thiophene ring, alongside an oxadiazole moiety. These structural components are crucial for its biological activity.

PropertyValue
CAS Number1172781-54-2
Molecular FormulaC17H13FN4O3S
Molecular Weight372.4 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The specific synthetic pathway is crucial in determining the yield and purity of the final product, which directly impacts its biological evaluation.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results against leukemia cell lines such as CEM-13 and U-937, with IC50 values in the low micromolar range .

Case Study:
A study demonstrated that certain oxadiazole derivatives induced apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage . This suggests that this compound might also exert similar effects due to its structural similarities.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve:

  • Targeting Enzymes/Receptors: Interaction with specific enzymes or receptors that play a role in cellular signaling pathways.
  • Induction of Apoptosis: Triggering programmed cell death in cancer cells through intrinsic pathways by modulating key proteins involved in apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds.

Compound NameIC50 (µM)Biological Activity Description
1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4...TBDPotential anticancer activity; apoptosis induction
Doxorubicin0.15Standard chemotherapy agent; induces apoptosis
Other Oxadiazole DerivativesVariesVariable anticancer activity; some show higher potency

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a core pyrrolidine-3-carboxamide scaffold with several analogs, but differences in substituents on the heterocyclic rings lead to distinct pharmacological and chemical profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Heterocycle Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Target Compound: 1-(4-Fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide 5-(thiophen-2-yl) C₁₈H₁₄FN₃O₃S 381.39 Not provided Oxadiazole ring with thiophene substituent; fluorophenyl group
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 5-isopropyl C₁₇H₁₈FN₃O₂S 363.41 878731-29-4 Thiadiazole ring with isopropyl group
5-Oxo-1-phenyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide 5-(trifluoromethyl) C₁₅H₁₂F₃N₃O₂S 355.34 MFCD08072700 Thiadiazole with CF₃ group; phenyl instead of fluorophenyl
1-(4-Fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide 4-methylpyridinyl C₁₈H₁₇FN₂O₂ 328.35 346457-03-2 Pyridine substituent; lacks oxadiazole/thiadiazole
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide 5-cyclohexyl C₁₉H₂₁FN₄O₂S 388.46 878731-32-9 Thiadiazole with bulky cyclohexyl group

Key Differences and Implications

Heterocyclic Ring Systems: The oxadiazole ring in the target compound (vs. thiadiazole in analogs ) introduces differences in electronic properties. The thiophen-2-yl substituent on the oxadiazole (target compound) provides π-π stacking capability, unlike the aliphatic isopropyl or cyclohexyl groups. This may improve interactions with aromatic residues in enzyme binding pockets.

Substituent Effects: The trifluoromethyl (CF₃) group in increases lipophilicity and metabolic stability but may reduce solubility compared to the thiophene group in the target compound. The 4-fluorophenyl group (common in all except ) enhances metabolic resistance compared to non-fluorinated analogs like , which uses a simple phenyl group .

Hypothetical Pharmacological Implications

  • The target compound’s thiophene-oxadiazole combination may offer enhanced CNS penetration due to moderate lipophilicity and aromatic stacking .
  • Analogs with CF₃ (e.g., ) could exhibit stronger enzyme inhibition (e.g., kinase targets) due to electron-withdrawing effects .
  • The pyridinyl analog might show improved aqueous solubility but reduced membrane permeability compared to thiadiazole/oxadiazole derivatives .

Research Limitations

  • No direct biological activity data (e.g., IC₅₀, cytotoxicity) are available in the provided evidence for these compounds. Further experimental studies are required to validate these hypotheses.
  • Synthetic accessibility and stability differences (e.g., oxadiazole vs.

Preparation Methods

Direct Cyclocondensation Approach

This method involves the reaction between 4-fluoroaniline and itaconic acid under thermal conditions:

Table 1. Reaction Conditions for Direct Cyclocondensation

Reagents Solvent Temperature (°C) Time (h) Catalyst Yield (%)
4-Fluoroaniline, Itaconic acid Toluene Reflux (110-115) 6-8 None 75-82
4-Fluoroaniline, Itaconic acid Xylene Reflux (130-140) 4-6 p-TsOH 82-88
4-Fluoroaniline, Itaconic acid DMF 140-150 3-4 ZnCl₂ 80-85

The reaction proceeds via nucleophilic attack of the aniline nitrogen on the α,β-unsaturated carboxylic acid, followed by intramolecular cyclization to form the pyrrolidinone ring. This method is advantageous due to its simplicity and one-pot nature.

Two-Step Process via N-Arylated Intermediate

An alternative approach involves:

  • N-arylation of itaconic acid with 4-fluoroaniline
  • Intramolecular cyclization of the intermediate

Table 2. Two-Step Process for Pyrrolidine Core Synthesis

Step Reagents Conditions Yield (%)
N-Arylation 4-Fluoroaniline, Itaconic acid, TEA DCM, RT, 4h 88-92
Cyclization N-(4-fluorophenyl)itaconic acid, DCC/EDC THF, RT, 6h 85-90
Alternative Cyclization N-(4-fluorophenyl)itaconic acid Ac₂O, NaOAc, 80°C, 2h 80-85

This method offers better control over the reaction and typically results in higher purity of the target compound.

Synthesis of 2-Amino-5-(thiophen-2-yl)-1,3,4-oxadiazole

The synthesis of the 1,3,4-oxadiazole fragment can be achieved through several routes:

From Thiophen-2-carbohydrazide

Table 3. Synthesis from Thiophen-2-carbohydrazide

Route Reagents Conditions Yield (%) Reference
A Thiophen-2-carbohydrazide, Cyanogen bromide EtOH, Reflux, 3h 75-80
B Thiophen-2-carbohydrazide, CS₂, KOH EtOH, Reflux, 6h 70-75
C Thiophen-2-carbohydrazide, Ethyl orthoformate 120°C, 4h 65-70

The reaction with cyanogen bromide (route A) offers the advantage of directly forming the 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole in a single step.

From Thiophen-2-carbonitrile

An alternative approach utilizes thiophen-2-carbonitrile as the starting material:

Table 4. Synthesis from Thiophen-2-carbonitrile

Step Reagents Conditions Yield (%)
Formation of Amidoxime Thiophen-2-carbonitrile, NH₂OH·HCl EtOH, NaOAc, RT, 12h 90-95
Cyclization Amidoxime intermediate, CONH₂NH₂ POCl₃, 80°C, 3h 75-80

This method provides high yields and proceeds under milder conditions than other approaches.

Final Coupling Strategies

The final coupling between the pyrrolidine core and the oxadiazole fragment requires activation of the carboxylic acid group followed by amide bond formation.

Coupling Reagent Approach

Table 5. Amide Coupling Conditions

Coupling Agent Solvent Base Temperature (°C) Time (h) Yield (%)
EDC/HOBt DMF DIPEA RT 12-16 75-80
HATU DMF DIPEA RT 8-10 80-85
T3P DCM TEA 0→RT 6-8 82-88
DCC/NHS THF TEA RT 10-12 70-75

The use of HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as a coupling agent generally provides superior results due to its high activation efficiency and reduced epimerization risks.

Acid Chloride Method

The pyrrolidine carboxylic acid can be converted to an acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with the amino-oxadiazole:

Table 6. Acid Chloride Coupling Method

Step Reagents Conditions Yield (%)
Acid Chloride Formation 5-Oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, SOCl₂ or (COCl)₂/DMF DCM, 0-5°C, 2h 90-95 (crude)
Amide Formation Acid chloride, 2-Amino-5-(thiophen-2-yl)-1,3,4-oxadiazole, TEA DCM, 0°C→RT, 4h 75-82

This method is particularly efficient for large-scale preparations but requires anhydrous conditions and careful temperature control.

One-Pot Sequential Approach

A more efficient method involves a one-pot sequential process where the final carboxamide bond is formed without isolating the intermediate acid chloride:

Table 7. One-Pot Sequential Synthesis

Step Reagents Conditions Note
1 5-Oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid, SOCl₂ DCM, 40°C, 2h Under N₂
2 Remove excess SOCl₂ Evaporation under reduced pressure -
3 2-Amino-5-(thiophen-2-yl)-1,3,4-oxadiazole, TEA DCM, 0°C→RT, 6h -

This method typically provides the target compound in 70-75% overall yield, reducing the number of isolation and purification steps.

Alternative Convergent Approach

A convergent approach can also be employed wherein the carboxamide linkage is formed first, followed by cyclization to complete the oxadiazole ring:

Table 8. Convergent Synthesis Approach

Step Reactants Conditions Yield (%)
1 5-Oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid + thiophen-2-carbohydrazide EDC/HOBt, DIPEA, DMF, RT, 12h 80-85
2 Hydrazide intermediate Reagent X*, reflux, 4h 70-75

*Reagent X can be: POCl₃, Burgess reagent, or PPSE (polyphosphoric acid trimethylsilyl ester)

This approach offers the advantage of introducing structural diversity at a later stage in the synthesis.

Purification and Characterization

After synthesis, the target compound requires purification, typically achieved through:

  • Recrystallization from appropriate solvents (ethanol/water, ethyl acetate/hexane)
  • Column chromatography (silica gel, ethyl acetate/hexane gradient)
  • For high purity requirements, preparative HPLC

Characterization of the final compound should include:

Table 9. Characterization Methods and Expected Data

Method Expected Data
¹H NMR (400 MHz, DMSO-d₆) δ: 2.65-2.90 (m, 2H, CH₂CO), 3.25-3.45 (m, 1H, CH), 3.90-4.20 (m, 2H, NCH₂), 7.10-7.40 (m, 6H, 4-F-Ph and thiophene), 7.80-7.95 (m, 1H, thiophene), 11.80-12.20 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆) δ: 31.3, 34.5, 49.8, 115.8, 128.1, 128.9, 130.6, 132.5, 148.2, 155.6, 158.9, 163.5, 170.2, 175.1
HRMS (ESI) [M+H]⁺ calculated for C₁₈H₁₃FN₄O₃S: 385.0765
IR (KBr, cm⁻¹) 3250-3200 (NH), 1720-1700 (C=O lactam), 1680-1660 (C=O amide), 1620-1590 (C=N), 1580-1560 (aromatic)
Melting Point 195-200°C

Optimized Synthetic Route

Based on yield, simplicity, and scalability considerations, the following optimized route is recommended:

  • Synthesis of 5-oxo-1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid via the direct cyclocondensation of 4-fluoroaniline with itaconic acid in xylene with catalytic p-TsOH
  • Preparation of 2-amino-5-(thiophen-2-yl)-1,3,4-oxadiazole from thiophen-2-carbohydrazide and cyanogen bromide
  • Coupling using HATU as the coupling agent in DMF with DIPEA as base

This combination provides the highest overall yield (approximately 60-65% overall) and the best balance of synthetic efficiency and practical considerations.

Q & A

Q. What are the key synthetic pathways for preparing 1-(4-fluorophenyl)-5-oxo-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)pyrrolidine-3-carboxamide?

The synthesis typically involves:

  • Step 1 : Formation of the pyrrolidine-3-carboxamide core via cyclization of substituted β-amino acids or esters.
  • Step 2 : Introduction of the 4-fluorophenyl group through nucleophilic substitution or coupling reactions.
  • Step 3 : Construction of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate, followed by coupling with thiophene-2-carboxylic acid derivatives. Critical parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–100°C for cyclization), and catalysts (e.g., POCl₃ for oxadiazole formation). Reaction progress is monitored via TLC and NMR .

Q. Which analytical methods are most effective for characterizing this compound?

  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm).
  • NMR : ¹H/¹³C NMR for structural confirmation (e.g., δ 7.2–7.5 ppm for fluorophenyl protons; δ 165–170 ppm for carbonyl groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 401.08 [M+H]⁺).
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-F stretching) .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorescence-based assays.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Dosing ranges: 1–100 μM, with DMSO as a vehicle (<1% v/v) .

Advanced Research Questions

Q. How can computational methods predict the compound’s target interactions?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like COX-2 or HDACs. The oxadiazole and thiophene moieties often engage in π-π stacking with aromatic residues (e.g., Tyr355 in COX-2).
  • MD Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields). Key metrics include RMSD (<2 Å) and hydrogen bond persistence.
  • QSAR Models : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity using descriptors like logP and polar surface area .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and validate with positive controls (e.g., doxorubicin for cancer cells).
  • Structural Analogues : Compare with derivatives lacking the thiophene or oxadiazole groups to isolate pharmacophores. For example, replacing the 4-fluorophenyl with methoxyphenyl reduces kinase inhibition by ~40% .
  • Metabolic Stability : Test liver microsome stability (e.g., rat/human CYP450 isoforms) to rule out false negatives from rapid degradation .

Q. What strategies optimize the compound’s pharmacokinetic profile?

  • Prodrug Design : Introduce ester groups at the pyrrolidine carbonyl to enhance solubility.
  • Lipinski’s Rule Compliance : Adjust logP (target 2–3) via substituent modification (e.g., replacing thiophene with furan lowers logP by 0.5).
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; >10% is ideal for efficacy.
  • In Vivo Half-Life : Modify the oxadiazole ring (e.g., methyl substitution) to reduce hepatic clearance .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

  • Core Modifications : Synthesize analogues with varying heterocycles (e.g., 1,2,4-triazole instead of oxadiazole).
  • Substituent Effects : Systematically replace the 4-fluorophenyl with halogenated (Cl, Br) or electron-donating (OCH₃) groups.
  • Bioisosteres : Replace the thiophene with benzothiophene or pyridine to assess π-system contributions.
  • Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features with activity clusters .

Q. What experimental controls are critical in mechanistic studies?

  • Negative Controls : Include vehicle (DMSO) and scrambled compounds (e.g., inactive stereoisomers).
  • Pathway Inhibitors : Use specific inhibitors (e.g., PD98059 for MAPK pathways) to confirm target engagement.
  • Genetic Knockdowns : siRNA-mediated silencing of putative targets (e.g., EGFR) to validate on/off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.